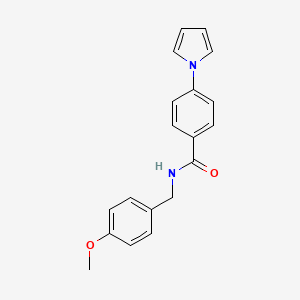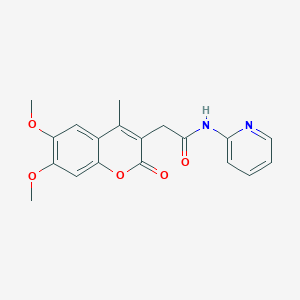
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features a benzamide core with a 4-methoxybenzyl group and a 1H-pyrrol-1-yl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Pyrrole Group: The 1H-pyrrol-1-yl group can be introduced via a nucleophilic substitution reaction using 1H-pyrrole and a suitable leaving group on the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The pyrrole group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl-4-(1H-pyrrol-1-yl)benzamide.
Reduction: Formation of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrole group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)aniline: Similar structure but with an amine group instead of a benzamide core.
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide core.
Uniqueness
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to the combination of the methoxybenzyl and pyrrole groups attached to the benzamide core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-10-4-15(5-11-18)14-20-19(22)16-6-8-17(9-7-16)21-12-2-3-13-21/h2-13H,14H2,1H3,(H,20,22) |
InChI Key |
ZYKVHLLJSUOILP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-valine](/img/structure/B11153046.png)
![6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11153048.png)
![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11153055.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11153061.png)

![5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11153075.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11153079.png)
![3-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153083.png)
![2-chloro-3-[(3-phenoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153089.png)
![1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline](/img/structure/B11153092.png)
![3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11153105.png)
![N-(thiophen-2-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11153107.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B11153109.png)
methanone](/img/structure/B11153123.png)
